テトラエチルテルル

概要

説明

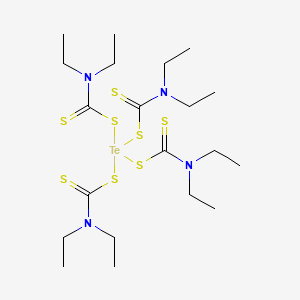

Ethyl tellurac, also known as tetrakis(diethyldithiocarbamato)tellurium(IV), is an organotellurium compound with the molecular formula C20H40N4S8Te and a molecular weight of 720.68 g/mol . It is primarily used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process of rubber materials .

科学的研究の応用

Ethyl tellurac has several applications in scientific research:

作用機序

Target of Action

Ethyl tellurac, also known as Tellurium diethyldithiocarbamate, is primarily used in rubber processing as an accelerator . It produces high modulus vulcanizates, particularly in Isobutylene-isoprene rubber (IIR) compounds . It is also commonly used for Natural rubber (NR), Styrene-butadiene rubber (SBR), Nitrile rubber (NBR), and Ethylene propylene diene monomer (M-class) rubber (EPDM) compounds .

Mode of Action

It is known to interact with its targets to produce high modulus vulcanizates . This interaction results in changes in the physical properties of the rubber compounds, enhancing their performance and durability .

Biochemical Pathways

It is known that the compound plays a crucial role in the vulcanization process of rubber, a chemical process that converts natural rubber or related polymers into more durable materials .

Pharmacokinetics

It is known that the compound is a yellow powder with a density of 148 g/cm^3 . It is soluble in chloroform, benzene, and carbon disulfide, slightly soluble in alcohol and gasoline, and insoluble in water . These properties may influence its bioavailability and distribution.

Result of Action

The primary result of Ethyl tellurac’s action is the production of high modulus vulcanizates in rubber compounds . This enhances the physical properties of the rubber, making it more durable and resistant to wear and tear .

生化学分析

Biochemical Properties

Ethyl tellurac plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the strong affinity of tellurium for sulfur atoms in thiol groups. Ethyl tellurac has been shown to inhibit enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance . By inhibiting these enzymes, ethyl tellurac can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage.

Cellular Effects

Ethyl tellurac has significant effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in cells by inhibiting antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can result in damage to cellular components, including lipids, proteins, and DNA . Additionally, ethyl tellurac can affect cell signaling pathways, particularly those involved in the cellular response to oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response . This activation leads to the upregulation of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Molecular Mechanism

The molecular mechanism of action of ethyl tellurac involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, ethyl tellurac can inhibit the activity of enzymes that are crucial for maintaining cellular redox balance . This inhibition leads to an increase in ROS levels, which can cause oxidative damage to cellular components. Additionally, ethyl tellurac can modulate gene expression by activating the Nrf2 pathway, leading to the upregulation of antioxidant defense genes . This dual mechanism of action—enzyme inhibition and gene expression modulation—contributes to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl tellurac can change over time due to its stability and degradation. Ethyl tellurac is sensitive to light and can degrade upon prolonged exposure . This degradation can reduce its effectiveness in biochemical assays and experiments. Long-term studies have shown that ethyl tellurac can have persistent effects on cellular function, particularly in terms of inducing oxidative stress and modulating gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of ethyl tellurac vary with different dosages in animal models. At low doses, ethyl tellurac can induce mild oxidative stress and activate antioxidant defense pathways without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, leading to cell death and tissue injury. Studies in animal models have shown that high doses of ethyl tellurac can result in hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are likely due to the compound’s ability to induce excessive oxidative stress and disrupt cellular redox balance.

Metabolic Pathways

Ethyl tellurac is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the overall biochemical effects of ethyl tellurac. Additionally, ethyl tellurac can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, such as thioredoxin reductase . This inhibition can disrupt metabolic pathways and alter metabolite levels, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, ethyl tellurac is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, ethyl tellurac can be taken up by cells through active transport mechanisms, such as those mediated by organic anion transporters . Once inside the cell, ethyl tellurac can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

Ethyl tellurac is primarily localized in the cytoplasm and mitochondria of cells. This subcellular localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in maintaining cellular redox balance . Ethyl tellurac can also undergo post-translational modifications, such as phosphorylation and ubiquitination, which can affect its localization and activity . These modifications can direct ethyl tellurac to specific cellular compartments, enhancing its ability to modulate cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl tellurac is synthesized by reacting tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:

TeCl4+4NaS2CN(C2H5)2→Te(S2CN(C2H5)2)4+4NaCl

The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl tellurac involves large-scale batch processes where the reactants are mixed in reactors equipped with stirring mechanisms to ensure uniformity. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions

Ethyl tellurac undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tellurium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of tellurium.

Substitution: It can participate in substitution reactions where the diethyldithiocarbamate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed

Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.

Reduction: Lower oxidation state tellurium compounds.

Substitution: New organotellurium compounds with different ligands.

類似化合物との比較

Similar Compounds

Zinc diethyldithiocarbamate: Another dithiocarbamate compound used as a vulcanization accelerator.

Tellurium diethyldithiocarbamate: Similar to ethyl tellurac but with different ligand structures.

Copper diethyldithiocarbamate: Used in similar applications but with different metal centers.

Uniqueness

Ethyl tellurac is unique due to its high efficiency as a vulcanization accelerator and its ability to produce high modulus vulcanizates, particularly in isobutylene-isoprene rubber compounds. Its non-staining and non-discoloring properties make it suitable for use in light-colored rubber products .

特性

IUPAC Name |

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADTZHAWDPZVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4S8Te | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020594 | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20941-65-5 | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 244 °F (NTP, 1992) | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene](/img/structure/B1581677.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)